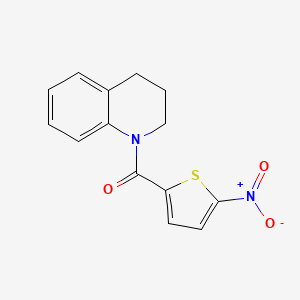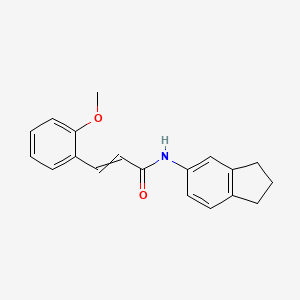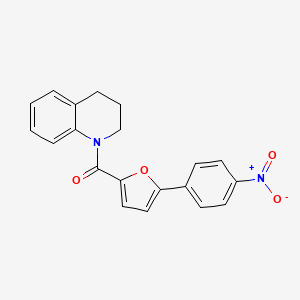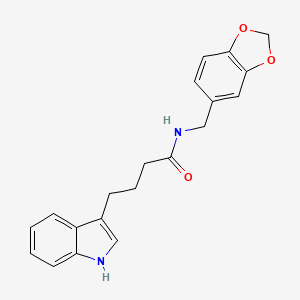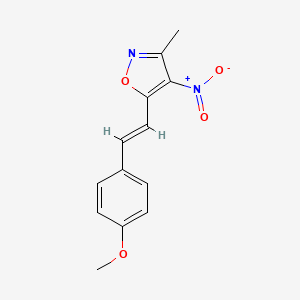
5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde with methyl nitroacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxystyryl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole can be compared with other similar compounds, such as:
Stilbene derivatives: These compounds have similar structural features and are known for their biological activities, including antiviral and anticancer properties
Isatin derivatives: These compounds also contain a nitro group and have been studied for their potential as aldose reductase inhibitors.
The unique combination of the methoxystyryl and nitro groups in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C13H12N2O4/c1-9-13(15(16)17)12(19-14-9)8-5-10-3-6-11(18-2)7-4-10/h3-8H,1-2H3/b8-5+ |
InChI Key |
YTRXYZQOCQHIMO-VMPITWQZSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)acetamide](/img/structure/B10801276.png)
![N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)
![(4Z)-4-[[4-(2-chlorophenyl)piperazin-1-yl]-sulfanylmethylidene]-2-hydroxy-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B10801286.png)
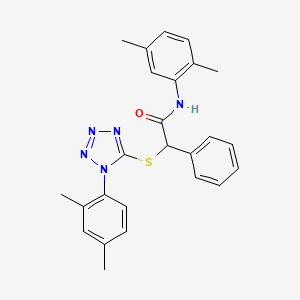
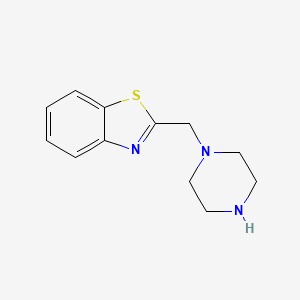
![2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
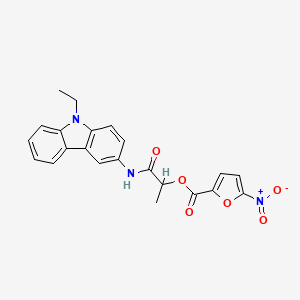
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
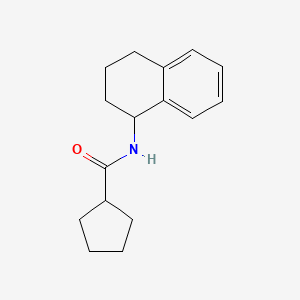
![5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10801344.png)
